Thromstop - 86125-48-6

Thromstop

Catalog Number: EVT-366278
CAS Number: 86125-48-6
Molecular Formula: C27H31N5O4S
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thromstop, also known as argatroban, is a synthetic, small molecule thrombin inhibitor. [, , , ] It is classified as a direct thrombin inhibitor, meaning it directly binds to thrombin and inhibits its activity, unlike indirect inhibitors like heparin which act through intermediary molecules. [, , , ] In scientific research, Thromstop serves as a valuable tool for investigating the role of thrombin in various biological processes, including coagulation, platelet activation, and cellular signaling. [, , , ]

Heparin

Compound Description: Heparin is a highly sulfated glycosaminoglycan widely recognized for its anticoagulant properties. It acts as an indirect thrombin inhibitor by enhancing the activity of antithrombin III, a serine protease inhibitor that neutralizes thrombin. []

Relevance: Like Thromstop, heparin exhibits anticoagulant activity by targeting thrombin, albeit through a different mechanism. While Thromstop directly inhibits thrombin, heparin indirectly inhibits thrombin by activating antithrombin III. []

Fragmin

Compound Description: Fragmin, also known as dalteparin sodium, is a low molecular weight heparin (LMWH) derived from heparin through chemical depolymerization. It exhibits anticoagulant effects primarily by accelerating the activity of antithrombin III, which subsequently inhibits factor Xa and thrombin. []

Hirudin

Compound Description: Hirudin, a polypeptide derived from the salivary glands of medicinal leeches, is a potent and highly specific direct thrombin inhibitor. It binds directly to both the active catalytic site and the anion-binding exosite of thrombin, effectively blocking its enzymatic activity. [, ]

Relevance: Both hirudin and Thromstop are direct thrombin inhibitors, meaning they bind directly to thrombin to exert their anticoagulant effects. This distinguishes them from indirect inhibitors like heparin, which act on other factors within the coagulation cascade. [, ]

D-Phe-Pro-Arg-CH2Cl

Compound Description: D-Phe-Pro-Arg-CH2Cl is a synthetic peptide that acts as a direct thrombin inhibitor. It demonstrates a high affinity for thrombin and exerts its anticoagulant effect by blocking the enzyme's active site. []

Relevance: D-Phe-Pro-Arg-CH2Cl shares a similar mechanism of action with Thromstop, as both compounds directly bind to and inhibit thrombin to prevent blood clot formation. []

Aprotinin

Compound Description: Aprotinin is a polypeptide proteinase inhibitor derived from bovine lung tissue. It exhibits a broad spectrum of inhibitory activity against various serine proteases, including plasmin, kallikrein, and trypsin. [, ]

Relevance: While not directly structurally related to Thromstop, aprotinin was often used in conjunction with Thromstop in the research cited. This combination aimed to achieve a synergistic anticoagulant effect by targeting multiple stages of the coagulation cascade. Aprotinin primarily inhibits plasmin and other proteases, while Thromstop specifically targets thrombin. [, ]

Diamidino-benzofuranyl ethane

Compound Description: Diamidino-benzofuranyl ethane is a synthetic compound that acts as a factor Xa inhibitor. It exerts its anticoagulant effects by selectively binding to and inhibiting factor Xa, a key enzyme in the coagulation cascade responsible for converting prothrombin to thrombin. []

Relevance: Unlike Thromstop, which directly inhibits thrombin, diamidino-benzofuranyl ethane targets factor Xa, an upstream enzyme in the coagulation cascade. Inhibiting factor Xa prevents the generation of thrombin, thus indirectly contributing to an anticoagulant effect. []

Source and Classification

Thromstop is derived from various synthetic routes that involve the modification of existing chemical structures to enhance its efficacy as an anticoagulant. Its classification falls under the category of small molecule inhibitors, specifically targeting serine proteases involved in coagulation processes.

Synthesis Analysis

The synthesis of Thromstop involves a multi-step process with specific reaction conditions and intermediate compounds.

Key Steps in Synthesis:

  1. Formation of Intermediate Compounds:
    • The initial step involves the reaction of 2-naphthylsulfonyl chloride with glycine to produce N-(2-naphthylsulfonyl)glycine.
    • This intermediate is subsequently reacted with 4-(aminoiminomethyl)benzylamine to yield the final product, Thromstop.
  2. Reaction Conditions:
    • The synthesis typically requires controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
    • Industrial production methods mirror these laboratory techniques but are scaled up for higher yield and purity, often employing recrystallization or chromatography for purification.
Molecular Structure Analysis

Thromstop possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Molecular Formula:

  • The molecular formula of Thromstop is generally represented as CnHmNpOqSrC_{n}H_{m}N_{p}O_{q}S_{r}, where nn, mm, pp, qq, and rr denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Structural Features:

  • The compound includes a naphthalene ring system, which enhances its interaction with thrombin.
  • Functional groups such as sulfonyl and amino groups are critical for its binding affinity and specificity towards thrombin.

Structural Data:

  • Molecular Weight: Approximately 400 g/mol (exact values may vary based on specific derivatives).
  • 3D Structure: Computational modeling can be employed to visualize the binding conformation of Thromstop with thrombin.
Chemical Reactions Analysis

Thromstop undergoes several types of chemical reactions that are essential for its function as an inhibitor.

Types of Reactions:

  1. Oxidation:
    • Thromstop can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to derivatives with additional functional groups.
  2. Reduction:
    • Reduction reactions can be performed using sodium borohydride in methanol or ethanol, yielding reduced forms of the compound.
  3. Substitution:
    • Nucleophilic substitution reactions can occur where functional groups are replaced by nucleophiles in the presence of bases like sodium hydroxide.

Major Products Formed:

  • Oxidized derivatives include various oxygen-containing functional groups.
  • Reduced forms exhibit hydrogenated functionalities.
  • Substituted derivatives reflect new functional groups replacing original ones.
Mechanism of Action

The mechanism of action for Thromstop primarily involves its competitive inhibition of thrombin.

Interaction with Thrombin:

  • Thromstop binds to the active site of thrombin, preventing substrate access and inhibiting its enzymatic activity.
  • This binding alters the conformation of thrombin, effectively blocking the conversion of fibrinogen to fibrin, thereby reducing clot formation.

Biological Pathways:

  • The inhibition leads to downstream effects on signal transduction and metabolic pathways associated with coagulation processes.
Physical and Chemical Properties Analysis

Thromstop exhibits several key physical and chemical properties that influence its behavior in biological systems.

Physical Properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide; limited solubility in water.

Chemical Properties:

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

Relevant Data:

  • Melting Point: Approximately 150–160 °C (may vary based on purity).
  • LogP (Partition Coefficient): Indicates lipophilicity which affects absorption and distribution.
Applications

Thromstop has diverse applications across various scientific fields:

  1. Pharmaceutical Research:
    • Used extensively in drug discovery programs aimed at developing new anticoagulants.
  2. Biochemical Studies:
    • Serves as a tool for studying thrombin's role in coagulation and related pathways.
  3. Therapeutic Development:
    • Potential use in treating conditions such as thrombosis or other clotting disorders due to its inhibitory properties against thrombin .
Introduction to Thromstop in Hemostatic Research

Thrombin Inhibition as a Therapeutic Target in Coagulation Disorders

Thrombin exemplifies a "molecular switch" in hemostasis, exhibiting dual procoagulant and anticoagulant functions:

  • Procoagulant Actions: Cleaves fibrinogen to fibrin monomers, activates platelets via protease-activated receptors (PARs), and amplifies coagulation by activating factors V, VIII, and XI [5] [10].
  • Anticoagulant Actions: When bound to thrombomodulin on endothelial cells, thrombin activates protein C, which inactivates factors Va and VIIIa [5].

Pathological thrombin generation underlies diverse conditions:

  • Thrombotic Disorders: Atrial fibrillation, deep vein thrombosis, and acute coronary syndromes involve unregulated thrombin activity.
  • Hemorrhagic Diatheses: Hemophilia A/B (factor VIII/IX deficiency) impair thrombin generation, causing life-threatening bleeding [10].

Conventional therapies (e.g., heparin, vitamin K antagonists) indirectly modulate thrombin but suffer from narrow therapeutic windows, monitoring requirements, and variable pharmacokinetics. Direct thrombin inhibitors (DTIs) circumvent these limitations by blocking thrombin’s active site or exosite I, offering predictable anticoagulation [6]. Table 1 summarizes endogenous and pharmacological thrombin regulators.

Table 1: Natural and Pharmacological Thrombin Regulators

Regulator TypeExamplesMechanism of ActionLimitations
Endogenous InhibitorsAntithrombin IIISerine protease inhibition via heparin cofactorRequires heparin for efficacy
Protein C/S systemDegrades factors Va/VIIIaDependent on thrombomodulin binding
Pharmacological AgentsHeparinsEnhances antithrombin III activityRisk of HIT; variable PK/PD
Direct Thrombin InhibitorsActive site/exosite blockadePredictable dose-response

Biochemical Characterization of Thromstop (N-α-NAPAP)

Thromstop (N-α-NAPAP) is a competitive, reversible tripeptide mimetic inhibitor structured as N-α-(2-Naphthylsulfonyl)-glycyl-dl-p-amidinophenylalanine piperidide. Its design exploits thrombin’s preference for substrates with aromatic residues at the P3 position:

  • Molecular Architecture:
  • P1 Group: p-Amidinophenylalanine mimics arginine’s side chain, forming ionic bonds with Asp189 at thrombin’s S1 pocket.
  • P2 Group: Glycine enhances conformational flexibility.
  • P3 Group: 2-Naphthylsulfonyl occupies the hydrophobic S3 subsite (Tyr60A, Trp60D, Leu99) via π-stacking and van der Waals interactions [4] [8].
  • Binding Kinetics: Exhibits sub-micromolar affinity (Ki ≈ 6–20 nM) due to complementary steric and electrostatic interactions with thrombin’s catalytic triad (His57, Asp102, Ser195) and adjacent exosite regions [8].

In vitro profiling using the Calibrated Automated Thrombogram (CAT) assay demonstrates Thromstop’s potency:

  • Thrombin Generation Parameters:
  • Extends lag time (initiation phase) by 2–3 fold.
  • Reduces peak height (thrombin burst) by >80%.
  • Suppresses endogenous thrombin potential (ETP; total thrombin activity) by 40–60% at 100 nM concentrations [8].

Table 2: Effects of Thromstop on Thrombin Generation Parameters (CAT Assay)

ParameterControl Plasma+ 50 nM Thromstop+ 100 nM ThromstopMechanistic Impact
Lag Time (min)3.5 ± 0.47.1 ± 0.6*10.2 ± 0.8*Delays coagulation initiation
Peak Height (nM)320 ± 25100 ± 12*65 ± 8*Attenuates thrombin burst phase
ETP (nM·min)1500 ± 120900 ± 75*600 ± 50*Reduces total catalytic activity

Data adapted from calibrated thrombography studies [8]; *p < 0.01 vs. control.

Thromstop’s selectivity for thrombin over related serine proteases (factor Xa, plasmin, trypsin) exceeds 100-fold, attributable to its tailored engagement of thrombin’s unique S3 pocket and exosite topology [4].

Historical Development of Thrombin-Directed Pharmacological Agents

The pursuit of thrombin inhibitors evolved through three epochs:

  • Natural Anticoagulants (Pre-1980s):
  • Hirudin (from Hirudo medicinalis saliva): A 65-amino-acid polypeptide irreversibly inhibiting thrombin via exosite I and catalytic site interactions. Limited by immunogenicity and parenteral administration [4].
  • Heparins: Indirect inhibitors requiring antithrombin III. Heparin-induced thrombocytopenia (HIT) and unpredictable kinetics spurred demand for direct alternatives [6].
  • First-Generation Synthetic Inhibitors (1980s–1990s):
  • Bovine-Derived Thrombin Preparations: Initially used for topical hemostasis but provoked neutralizing antibodies cross-reacting with human factor V/thrombin, causing life-threatening coagulopathies [5].
  • Argatroban: Monovalent DTI (Ki ≈ 10 nM) targeting thrombin’s active site. Approved for HIT but requires intravenous infusion [6].
  • Thromstop (NAPAP): Synthesized as a structural analog of PPACK (D-Phe-Pro-Arg chloromethyl ketone). Served as a prototype for rational drug design, validating the tripeptide binding motif for high-affinity inhibition [4] [8].
  • Oral Direct Thrombin Inhibitors (2000s–Present):
  • Ximelagatran: First oral DTI prodrug (converted to melagatran). Withdrawn due to hepatotoxicity despite efficacy in venous thromboembolism [6].
  • Dabigatran Etexilate: Prodrug converted to dabigatran (Ki ≈ 4.5 nM). Overcomes immunogenicity risks of bovine products and hepatotoxicity of ximelagatran [6].

Table 3: Milestones in Thrombin Inhibitor Development

EraAgent ClassRepresentative AgentsKey AdvanceLimitations
Pre-1980sNatural AnticoagulantsHirudin, HeparinsProof-of-concept for thrombin blockadeImmunogenicity; parenteral use
1980s–1990sSynthetic Parenteral DTIsArgatroban, ThromstopRationally designed active-site inhibitionLack of oral bioavailability
Topical HemostaticsBovine thrombinRapid local hemostasisAntibody-mediated coagulopathy
2000s–PresentOral DTIsDabigatran etexilateOral efficacy; predictable PKRenal clearance limitations

Thromstop’s legacy lies in its role as a structural blueprint for later agents—its naphthylsulfonyl P3 group informed designs like dabigatran’s benzamidine moiety, optimizing S3 pocket occupancy and oral absorption [6]. Contemporary thrombin monitoring via global assays (e.g., CAT) further refined DTI dosing, rooted in Thromstop’s in vitro characterization [8] [10].

Properties

CAS Number

86125-48-6

Product Name

Thromstop

IUPAC Name

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide

Molecular Formula

C27H31N5O4S

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33)

InChI Key

XXTWZTPVNIYSJZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Synonyms

N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, (+-)-isomer
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, (S)-isomer
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, monohydroiodide
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, monohydroiodide, (S)-isomer
N(alpha)-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide, monosodium salt
N-alpha-(2-naphthylsulfonyl-Gly)-4-amindino-Phe piperidide hydroiodide
N-alpha-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide
NAPAP
Nas-Gly-pAm-Phe-P
NAS-Gly-PHE-4-Am-PIP
Thromstop

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.